1-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-(thiophen-2-yl)ethan-1-one
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Description
The compound is a unique heterocyclic compound that contains a 1,2,4-triazole scaffold . This scaffold is present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases .
Synthesis Analysis
The synthesis of 1,2,4-triazole-containing scaffolds, like the one in the compound, has been achieved using 3-amino-1,2,4-triazole . The synthesis involves a three-step reaction sequence and an atom-economical, one-pot, three-step cascade process .Molecular Structure Analysis
The molecular formula of the compound is C27H25N7O . The stereochemistry and relative configurations of the synthesized compounds can be determined by 1D and 2D NMR spectroscopy and X-ray crystallography .Chemical Reactions Analysis
The compound, due to its unique structure and properties, has uses in various fields such as pharmaceutical chemistry, agrochemistry, materials sciences, and organic catalysts . It operates as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .Physical and Chemical Properties Analysis
The average mass of the compound is 463.534 Da . More detailed physical and chemical properties are not available in the retrieved papers.Mechanism of Action
Target of Action
Similar compounds with a [1,2,3]triazolo[4,5-d]pyrimidine scaffold have been used as templates for designing new lsd1 inhibitors . LSD1 (Lysine-specific demethylase 1) is a histone demethylase whose aberrant activity is associated with various cancers.
Result of Action
For instance, certain derivatives exhibited better antitumor activities than 5-fluorouracil against MGC-803 and Hela cancer cell lines .
Properties
IUPAC Name |
1-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-thiophen-2-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N7OS/c1-15-4-6-16(7-5-15)28-21-19(24-25-28)20(22-14-23-21)27-10-8-26(9-11-27)18(29)13-17-3-2-12-30-17/h2-7,12,14H,8-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CACFMEIXARJBPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)CC5=CC=CS5)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N7OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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